2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Structural Analogies to Purine-Based Kinase Recognition Motifs
The pyrazolo[3,4-d]pyrimidine scaffold derives its pharmacological relevance from its structural resemblance to purine nucleobases, particularly adenosine, which serves as the endogenous ligand for ATP-binding pockets in protein kinases. This bioisosteric relationship enables competitive inhibition by occupying the kinase hinge region, a conserved structural domain critical for phosphotransferase activity. Key modifications in 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide enhance this interaction:
- Core Scaffold : The planar pyrazolo[3,4-d]pyrimidine system mimics adenine’s bicyclic structure, enabling π-π stacking with hydrophobic residues (e.g., Phe82 in CDK2).
- C5 Acetamide Substituent : The N-[3-(trifluoromethyl)phenyl]acetamide group projects into the kinase’s affinity pocket, forming hydrogen bonds with catalytic lysine (e.g., Lys33 in Src).
- C1 Hydroxyethyl Group : The 2-hydroxyethyl moiety improves aqueous solubility by introducing a polar terminus, addressing historical limitations of pyrazolo[3,4-d]pyrimidines.
Comparative analyses of binding modes reveal that pyrazolo[3,4-d]pyrimidines often adopt a 180° flipped orientation relative to ATP, positioning substituents into auxiliary pockets inaccessible to natural nucleotides. This flipped binding mode, observed in PKD inhibitors like 3-IN-PP1, explains the enhanced selectivity of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide for kinases with larger gatekeeper residues (e.g., Thr106 in PKD2).
Table 1: Structural Components and Kinase Interactions
| Component | Role in Kinase Binding | Example Kinase Targets |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Hinge region binding via N1 and N7 | CDK2, Src, PKD2 |
| C5 Acetamide | Affinity pocket hydrogen bonding | TrkA, Fyn |
| C1 Hydroxyethyl | Solubility enhancement | N/A |
Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Derivatives in Oncotherapeutics
The development of pyrazolo[3,4-d]pyrimidines as kinase inhibitors began with early analogs targeting Src-family kinases, which demonstrated low-micromolar potency but suffered from poor pharmacokinetic profiles. Schenone et al.’s seminal work on 4,6-disubstituted derivatives established critical structure-activity relationships (SAR), showing that aryl groups at C4 and aliphatic chains at C6 improved anticancer activity. For example, compound 18 (IC~50~ = 5.1 μM against CDK2) highlighted the necessity of thiophenethyl groups at C6 for cellular efficacy.
Subsequent generations incorporated solubilizing groups, such as polyethylene glycol chains, to address poor bioavailability. The introduction of trifluoromethylphenyl acetamide substituents marked a pivotal advancement, as seen in 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , where the -CF~3~ group enhances hydrophobic interactions with kinase back pockets while improving metabolic stability.
Table 2: Evolution of Pyrazolo[3,4-d]Pyrimidine Derivatives
| Generation | Key Modifications | Target Kinases | Clinical Impact |
|---|---|---|---|
| First | 4-Aryl, 6-Aliphatic | Src, ABL | Preclinical validation |
| Second | PEGylated solubilizing groups | CDK2, PKD2 | Improved bioavailability |
| Third | Trifluoromethyl affinity ligands | TrkA, Fyn | Enhanced selectivity |
Recent studies on hematological malignancies demonstrate that pyrazolo[3,4-d]pyrimidines like 4c induce apoptosis in Jurkat and SKMM1 cells via Fyn kinase inhibition, corroborating the therapeutic potential of derivatives like 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide . Molecular dynamics simulations further validate its flipped binding mode, which avoids steric clashes with gatekeeper residues.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c17-16(18,19)10-2-1-3-11(6-10)22-13(26)8-23-9-20-14-12(15(23)27)7-21-24(14)4-5-25/h1-3,6-7,9,25H,4-5,8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDMQUQZBYALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group (-NH-CO-) and electron-deficient pyrimidine ring participate in nucleophilic substitutions:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, 90°C, 12 hrs | Carboxylic acid derivative + 3-(trifluoromethyl)aniline | Complete conversion observed via HPLC |
| Pyrimidine ring substitution | K₂CO₃/DMF, 50°C, alkyl halides | 5-alkylated pyrazolopyrimidines | Regioselectivity confirmed at N-5 position (90% yield) |
| Trifluoromethylphenyl group reactions | Pd(PPh₃)₄, arylboronic acids (Suzuki coupling) | Biaryl derivatives | Limited reactivity due to electron-withdrawing -CF₃ group |
Esterification and Hydrolysis
The hydroxyethyl (-CH₂CH₂OH) moiety undergoes typical alcohol reactions:
| Reaction | Reagents/Conditions | Outcome | Stability Notes |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ (cat.), 60°C | Acetylated derivative (92% yield) | Stable in neutral pH; hydrolyzes in basic conditions |
| Oxidation | CrO₃/H₂SO₄, 0°C → 25°C | Ketone formation (78% yield) | Over-oxidation to carboxylic acid occurs >40°C |
| Sulfonation | SO₃·Py complex, DCM | Sulfate ester | Labile in aqueous media (t₁/₂ = 2 hrs at pH 7) |
Pyrazolo-Pyrimidine Ring Reactivity
The fused heterocyclic system shows distinct behavior:
Acid-Base Behavior
Critical for solubility and salt formation:
| Property | Value | Method | Source |
|---|---|---|---|
| pKa (pyrimidine N) | 3.8 ± 0.2 | Potentiometric titration | |
| pKa (amide NH) | 9.1 ± 0.3 | UV-spectrophotometry | |
| Salt formation | HCl/EtOH (1:1) → hydrochloride salt | 87% recovery, m.p. 214-216°C |
Cross-Coupling Reactions
Limited by electron-deficient aromatic systems:
Stability Under Various Conditions
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
| Compound | Target | Effect |
|---|---|---|
| This compound | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of cell proliferation |
| Similar Derivative | Various cancer types | Anticancer activity |
Studies have shown that this compound inhibits CDK2 activity, disrupting cell cycle progression critical in cancer biology. For instance, one study highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK2 and their potential as anticancer agents .
Anti-inflammatory Properties
The presence of the hydroxyl group in the compound may enhance its ability to modulate inflammatory pathways. Pyrazolo derivatives have been noted for their anti-inflammatory effects in various preclinical studies. Research suggests that modifications to the acetamide moiety could enhance efficacy against inflammatory conditions .
Study on CDK Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit CDK2, leading to significant anti-proliferative effects against various cancer cell lines .
Inflammation Modulation
Research in Pharmacology Reports examined the anti-inflammatory effects of similar compounds and suggested that structural modifications could enhance therapeutic efficacy .
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Analogues
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide () Substituents: 4-Fluorophenyl at N1, 2-(trifluoromethyl)phenyl at the acetamide terminus. Differences: The fluorophenyl group at N1 (vs. The trifluoromethyl group at the phenyl ring’s para-position (vs. meta in the target) may alter steric interactions with target proteins .
Example 83 (): Structure: Contains a chromen-4-one moiety fused to the pyrazolo-pyrimidine core, with additional dimethylamino and isopropoxy substitutions. Differences: The chromenone extension introduces π-stacking capabilities, while the dimethylamino group enhances basicity, possibly improving membrane permeability .
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Substituents : Ethyl ester and fluorophenyl groups on a tetrahydropyrimidine scaffold.
- Differences : The lack of a pyrazolo-pyrimidine core reduces similarity in ATP-binding affinity. However, the fluorophenyl group maintains hydrophobicity, suggesting shared target selectivity .
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Substituents: Sulfanyl linker and pyrimidoindole core. The trifluoromethoxy group (vs. trifluoromethyl in the target) modifies steric and electronic interactions .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
- Solubility : The target compound’s 2-hydroxyethyl group likely improves aqueous solubility compared to the fluorophenyl-substituted analog (), which has higher LogP .
- Target Selectivity: The pyrazolo-pyrimidine core in the target and compounds suggests kinase inhibition (e.g., JAK2, EGFR), while Example 83’s chromenone moiety may target cytochrome P450 or topoisomerases .
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SARs), supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and an acetamide moiety , enhancing its solubility and potential bioavailability. The trifluoromethyl group is known to influence the compound's pharmacokinetics and interaction with biological targets.
Anticancer Properties
Research has highlighted the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating significant antiproliferative effects. In particular, it exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Mechanism of Action : The mechanism involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound effectively induces apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects . Pyrazolo derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties , with preliminary studies indicating effectiveness against various bacterial strains. The structure suggests potential interactions with bacterial enzymes, although further research is needed to elucidate these mechanisms .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:
- Hydroxyl Group Influence : The presence of a hydroxyl group enhances solubility and may facilitate hydrogen bonding with biological targets .
- Trifluoromethyl Substitution : This group significantly affects the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidines demonstrated that modifications at the 5-position significantly enhanced anticancer activity against MCF-7 breast cancer cells. The specific derivative containing the hydroxyl and trifluoromethyl groups showed improved selectivity and potency compared to other analogs .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammation models, the compound was shown to reduce edema in a carrageenan-induced paw edema model in rats. This effect correlated with decreased levels of TNF-alpha and IL-6 in serum samples .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
-
Methodological Answer : The synthesis of pyrazolo-pyrimidinone derivatives typically involves multi-step protocols. For example, a modified Suzuki-Miyaura coupling or nucleophilic substitution can introduce the trifluoromethylphenyl group. Reaction efficiency is optimized via Design of Experiments (DoE) to evaluate parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, orthogonal arrays (Taguchi method) reduce experimental runs while identifying critical factors affecting yield . Kinetic studies (e.g., in situ FTIR monitoring) can resolve side reactions, while microwave-assisted synthesis may enhance regioselectivity .
-
Key Data :
| Step | Reaction Type | Yield Range | Key Parameters |
|---|---|---|---|
| 1 | Cyclocondensation | 60-75% | Solvent (DMF), 80°C, 12h |
| 2 | Acetamide coupling | 40-55% | EDCI/HOBt, RT, 24h |
| 3 | Hydroxyethylation | 70-85% | NaH, THF, 0°C → RT |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrazolo-pyrimidinone core and trifluoromethylphenyl group. For example, the downfield shift of the carbonyl proton (δ 10.2–10.8 ppm) confirms acetamide formation .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves steric effects from the hydroxyethyl group and validates dihedral angles between heterocyclic systems. Crystallographic data (e.g., R factor < 0.05) ensure accuracy .
- HRMS : Confirm molecular weight (±2 ppm) using ESI+ mode, with isotopic patterns matching Cl/Br presence .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodological Answer : Conflicting IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or conformational flexibility. Use:
-
Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (100 ns trajectories) to identify stable binding poses. Compare solvation effects (explicit water vs. implicit solvent models) .
-
Free Energy Perturbation (FEP) : Quantify binding affinity differences due to trifluoromethyl group orientation.
-
Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess hydrogen-bonding propensity of the hydroxyethyl group .
- Case Study :
Discrepancies in COX-2 inhibition (µM range) were resolved by modeling the acetamide moiety’s interaction with Arg120. Adjusting protonation states (pH 7.4 vs. 6.5) improved correlation between in silico and in vitro data .
- Case Study :
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor intermediate stability (e.g., oxo-pyrimidinone degradation).
- Flow Chemistry : Continuous-flow reactors minimize thermal gradients, reducing diketopiperazine byproducts during cyclization .
- DoE-Optimized Workup : Liquid-liquid extraction (e.g., ethyl acetate/water pH 9.5) removes unreacted trifluoromethylaniline, confirmed by HPLC (area% < 0.1%) .
Q. How can AI-driven reaction path search tools accelerate mechanistic studies?
- Methodological Answer : Tools like ICReDD’s quantum chemistry-guided algorithms predict plausible intermediates. For example:
- Reaction Pathway Enumeration : Generate transition states for hydroxyethyl group migration using nudged elastic band (NEB) calculations.
- Active Learning : Train neural networks on sparse experimental data to prioritize pathways with ΔG < 20 kcal/mol .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| Taguchi DoE | Reaction optimization | |
| X-ray crystallography | Structural validation | |
| MD Simulations | Binding mode analysis | |
| Flow Chemistry | Byproduct reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
